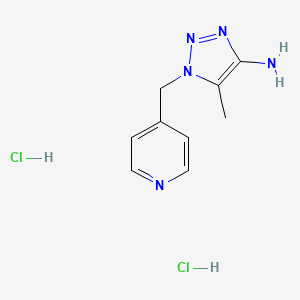

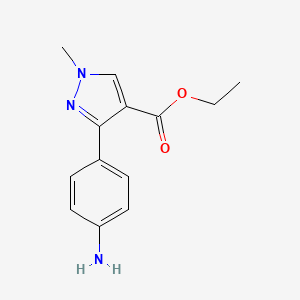

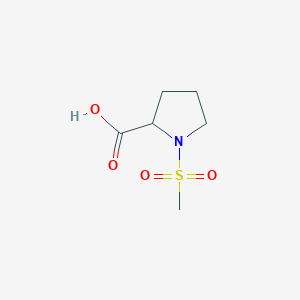

3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Benzimidazoles are synthesized through a variety of methods, often starting from o-phenylenediamine derivatives. The specific aminoethyl chloro benzimidazolone structure suggests a synthesis route involving the condensation of o-phenylenediamine with chloroacetic acids or their equivalents, followed by substitution reactions to introduce the aminoethyl group. For instance, a similar compound, 2-chloromethyl-1H-benzimidazole hydrochloride, was synthesized and its structure confirmed by X-ray crystallography among other techniques (Abdel Ghani & Mansour, 2012).

Molecular Structure Analysis

The molecular structure of benzimidazoles is characterized by the presence of a fused imidazole ring to a benzene ring. The structure analysis often involves spectroscopic methods and X-ray crystallography. For example, studies have employed DFT calculations to optimize geometrical structures and analyze natural bonding orbital (NBO) and frontier molecular orbitals (FMO) (Abdel Ghani & Mansour, 2012).

Chemical Reactions and Properties

Benzimidazoles undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, reflecting their versatile chemical properties. These reactions are crucial for modifying the benzimidazole core to achieve desired biological activities or physical properties.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are vital for understanding the behavior of these compounds under different conditions. The crystalline structure of related benzimidazole compounds has been extensively studied, revealing details such as hydrogen bonding and molecular packing (Abdel Ghani & Mansour, 2012).

科学的研究の応用

Corrosion Inhibition

Benzimidazole derivatives, including those similar to "3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one; hydrochloride," have been studied for their corrosion inhibition properties. These compounds are known to prevent mild steel corrosion in acidic media by adsorbing onto the steel surface and forming insoluble complexes with ferrous species. The efficiency of these inhibitors is influenced by the concentration of the inhibitor, temperature, and the acidic environment's concentration. The presence of benzimidazole units increases the protection efficiency, which suggests that derivatives of benzimidazole, such as "3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one; hydrochloride," could potentially serve as effective corrosion inhibitors in industrial applications (Yongming Tang et al., 2013).

Antimicrobial Activity

Benzimidazole compounds are also researched for their antimicrobial properties. For instance, a study on benzimidazole-2-carboxamides demonstrated significant in vitro antibacterial and antifungal activities against various strains such as S. aureus, E. coli, B. subtilis, and C. albicans. The study highlighted the potential of benzimidazole derivatives, including "3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one; hydrochloride," in developing new antimicrobial agents (Seçkin Özden et al., 2011).

Material Science and Polymer Development

In material science, benzimidazole derivatives have been utilized in synthesizing high-temperature polyimides with excellent thermal stability, mechanical properties, and processability. These materials find applications in advanced engineering fields due to their outstanding performance characteristics. The synthesis of such polyimides often involves novel diamine precursors, which can be related to the structural motifs found in "3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one; hydrochloride" (L. Sidra et al., 2018).

Fluorescent Probes for DNA Detection

Amino-substituted benzimidazo[1,2-a]quinolines, which share structural similarity with "3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one; hydrochloride," have been synthesized and evaluated as potential fluorescent probes for DNA detection. These compounds exhibit enhanced fluorescence emission intensity upon binding to ct-DNA, suggesting their application in biochemical assays and molecular biology research (N. Perin et al., 2011).

作用機序

Target of action

The compound belongs to the class of benzimidazoles . Benzimidazoles are known to interact with a variety of targets, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure and functional groups present in the compound.

Mode of action

The mode of action of benzimidazoles can vary widely. Some benzimidazoles act as enzyme inhibitors, while others may act as agonists or antagonists at various receptors . The exact mode of action would depend on the specific target and the nature of the interaction.

Biochemical pathways

Benzimidazoles can affect a variety of biochemical pathways depending on their specific targets. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt that pathway and have downstream effects on other processes .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME). The pharmacokinetics of benzimidazoles can vary depending on their specific chemical structure and the route of administration .

Result of action

The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. This could range from changes in cellular metabolism to alterations in signal transduction pathways .

Action environment

The action of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(2-aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O.ClH/c10-6-1-2-8-7(5-6)12-9(14)13(8)4-3-11;/h1-2,5H,3-4,11H2,(H,12,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVGWVNQWZHBBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)N2CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-bromofuran-2-yl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2496702.png)

![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496705.png)

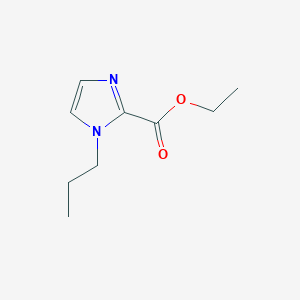

![4-[4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2496707.png)

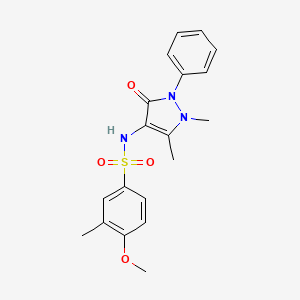

![3-(1H-benzo[d]imidazol-2-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2496708.png)

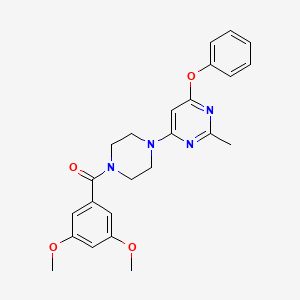

![2-(7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2496712.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone](/img/structure/B2496718.png)